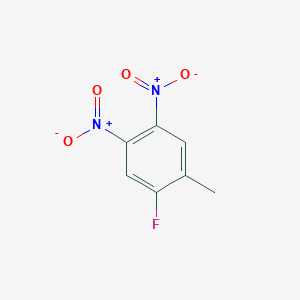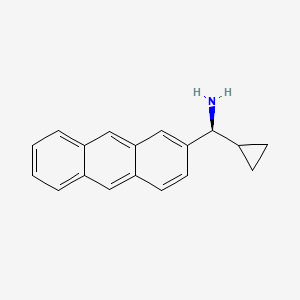
1-(2,5-Dibromophenyl)butan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dibromophenyl)butan-1-amine is an organic compound with the molecular formula C10H13Br2N and a molecular weight of 307.02 g/mol . This compound is characterized by the presence of a butan-1-amine group attached to a dibromophenyl ring, making it a valuable molecule in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2,5-Dibromophenyl)butan-1-amine can be synthesized through several synthetic routes. One common method involves the bromination of 1-phenylbutan-1-amine, followed by purification and isolation of the desired product . The reaction typically requires the use of bromine or a brominating agent under controlled conditions to ensure selective bromination at the 2 and 5 positions of the phenyl ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using specialized equipment to handle the reagents and ensure safety. The compound is then purified through techniques such as recrystallization or chromatography to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,5-Dibromophenyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the dibromo groups to other functional groups, such as hydrogen or hydroxyl groups.
Substitution: The dibromo groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibromo-phenylbutanone, while reduction could produce 1-(2,5-dihydroxyphenyl)butan-1-amine .
Wissenschaftliche Forschungsanwendungen
1-(2,5-Dibromophenyl)butan-1-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(2,5-Dibromophenyl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s dibromo groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity . This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and drug interactions .
Vergleich Mit ähnlichen Verbindungen
- 1-(2,4-Dibromophenyl)butan-1-amine
- 1-(3,5-Dibromophenyl)butan-1-amine
- 1-(2,5-Dichlorophenyl)butan-1-amine
Comparison: 1-(2,5-Dibromophenyl)butan-1-amine is unique due to the specific positioning of the bromine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. Compared to its analogs, such as 1-(2,4-Dibromophenyl)butan-1-amine, the 2,5-dibromo configuration may result in different steric and electronic effects, leading to variations in chemical behavior and biological activity .
Eigenschaften
Molekularformel |
C10H13Br2N |
|---|---|
Molekulargewicht |
307.02 g/mol |
IUPAC-Name |
1-(2,5-dibromophenyl)butan-1-amine |
InChI |
InChI=1S/C10H13Br2N/c1-2-3-10(13)8-6-7(11)4-5-9(8)12/h4-6,10H,2-3,13H2,1H3 |
InChI-Schlüssel |
IZJXRJYAKXBVSI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C1=C(C=CC(=C1)Br)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,2S)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13046783.png)

![6'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[cyclobutane-1,2'-inden]-1'(3'H)-one](/img/structure/B13046814.png)
![6-((2-Chloro-5-fluoropyrimidin-4-YL)amino)-2,2-difluoro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B13046819.png)







![2-Fluoro-1-[2-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13046853.png)

